molecular formula C20H18N2O2 B3030160 Coumarin 510 CAS No. 87349-92-6

Coumarin 510

Cat. No.: B3030160
CAS No.: 87349-92-6
M. Wt: 318.4 g/mol
InChI Key: OEEAIIVRKIVRNX-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Coumarin 510, like other coumarins, primarily targets the Cytochrome P450 2A6 in humans . This enzyme is part of the cytochrome P450 family, which plays a crucial role in the metabolism of various substances within the body.

Mode of Action

Coumarins are known to inhibit the synthesis of vitamin k, a key component in blood clotting . This interaction results in changes in the coagulation cascade, affecting the conversion of prothrombin to thrombin .

Biochemical Pathways

Coumarins are secondary metabolites that originate from the phenylpropanoid pathway . The first step of the coumarin biosynthesis pathway is ortho-hydroxylation of cinnamates, which branches off from lignin biosynthesis . The metabolism of coumarin involves two main pathways: the 7-hydroxylation, and the opening of the lactone ring with the loss of carbon dioxide .

Pharmacokinetics

The pharmacokinetics of coumarins, including this compound, involve absorption, distribution, metabolism, and excretion (ADME). Upon oral ingestion, only 2 to 6% of the drug enters the bloodstream . The rest of the dose appears quantitatively as 7-Hydroxycoumarin and 7-Hydroxycoumarin glucuronide in systemic circulation, suggesting an extensive first-pass effect .

Result of Action

The result of this compound’s action is largely dependent on its interaction with its target and the subsequent biochemical pathways it affects. As an inhibitor of vitamin K synthesis, it can affect blood clotting processes. Additionally, coumarins have been found to have anticoagulant, anticancer, antiviral activities, and they can behave as enzyme inhibitors or display antioxidant or anti-inflammatory activities .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH and polarity of the microenvironment can affect the fluorescence of coumarins . Additionally, factors such as diet, concurrent drug therapy, and genetic variation can affect the anticoagulation response of coumarins .

Biochemical Analysis

Biochemical Properties

Coumarin 510, like other coumarins, interacts with various enzymes, proteins, and biomolecules. It has been found to inhibit enzymes such as monoamine oxidase, cholinesterase, and aromatase . The interactions between this compound and these enzymes are believed to be due to the unique physicochemical features of the coumarin scaffold .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been reported to inhibit the migration of MDA-MB-231 breast tumor cells . Additionally, it has been suggested that this compound may influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it has been suggested that this compound may act as an anionic protonophore, uncoupling mitochondrial electron transport and preventing mitochondrial signal in tumor cell lines .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. For instance, it has been reported that this compound exhibits high fluorescence when electron-donating substituents are present, making it useful for fluorescent labeling of biomolecules .

Metabolic Pathways

This compound is likely involved in various metabolic pathways. The metabolism of coumarins typically involves two main pathways: 7-hydroxylation and the opening of the lactone ring with the loss of carbon dioxide .

Subcellular Localization

It has been suggested that changes in the subcellular distribution of cytochrome P450 2E1 (CYP2E1), an enzyme involved in the metabolism of coumarins, may contribute to resistance to coumarin-induced hepatic necrosis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Coumarin 510 typically involves the condensation of appropriate starting materials under specific conditions. One common method is the Pechmann condensation, which involves the reaction of phenols with β-ketoesters in the presence of acid catalysts. Another method is the Knoevenagel condensation, where aldehydes react with active methylene compounds in the presence of a base .

Industrial Production Methods

Industrial production of this compound often employs large-scale synthesis techniques, utilizing continuous flow reactors to ensure consistent quality and yield. The use of metal-based catalysts, such as palladium or copper, can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Coumarin 510 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include hydroxylated coumarins, dihydrocoumarins, and halogenated coumarins, each with distinct properties and applications .

Scientific Research Applications

Coumarin 510 has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Coumarin 510

This compound is unique due to its superior luminescent properties, making it highly valuable in fluorescence-based applications. Its ability to emit light in the blue-green spectrum distinguishes it from other coumarin derivatives .

Properties

IUPAC Name

5-pyridin-3-yl-3-oxa-13-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1,5,7,9(17)-tetraen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O2/c23-20-17(14-4-1-7-21-12-14)11-15-10-13-5-2-8-22-9-3-6-16(18(13)22)19(15)24-20/h1,4,7,10-12H,2-3,5-6,8-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEEAIIVRKIVRNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C3C(=C4C(=C2)C=C(C(=O)O4)C5=CN=CC=C5)CCCN3C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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